
N-Acetyl-3-(o-boronophenyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-(o-boronophenyl)alanine is a compound with the chemical formula C11H14BNO5. It is a derivative of alanine, where the amino acid is modified by the addition of an acetyl group and a boronophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-(o-boronophenyl)alanine typically involves the following steps:
Starting Materials: The synthesis begins with alanine, which is then acetylated to form N-acetylalanine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-(o-boronophenyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronophenyl group to different functional groups, depending on the reagents used.
Substitution: The boronophenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, reduced boronophenyl compounds, and substituted alanine derivatives .
Scientific Research Applications
N-Acetyl-3-(o-boronophenyl)alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of boron-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-Acetyl-3-(o-boronophenyl)alanine involves its interaction with specific molecular targets. The boronophenyl group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, thereby modulating their activity. This interaction can affect various pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetylalanine: Lacks the boronophenyl group, making it less reactive in certain chemical reactions.
Boronophenylalanine: Does not have the acetyl group, which affects its solubility and reactivity.
N-Acetyl-3-(p-boronophenyl)alanine: Similar structure but with the boronophenyl group in a different position, leading to different chemical properties.
Uniqueness
N-Acetyl-3-(o-boronophenyl)alanine is unique due to the presence of both the acetyl and boronophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
5115-46-8 |
|---|---|
Molecular Formula |
C11H14BNO5 |
Molecular Weight |
251.05 g/mol |
IUPAC Name |
2-acetamido-3-(2-boronophenyl)propanoic acid |
InChI |
InChI=1S/C11H14BNO5/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12(17)18/h2-5,10,17-18H,6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
NQAHBDDIAHDMMA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CC(C(=O)O)NC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


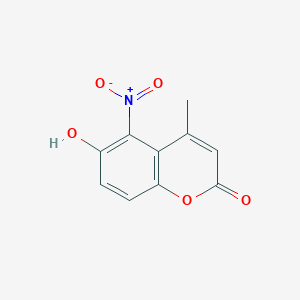
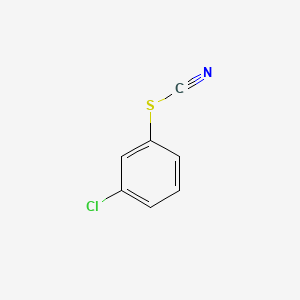
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
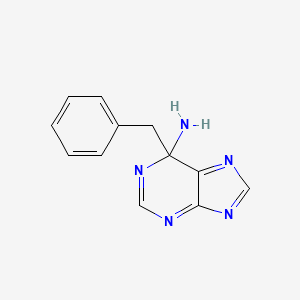
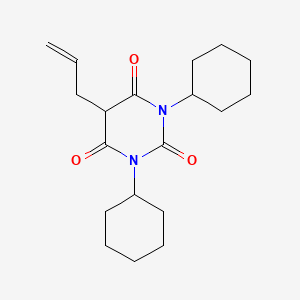
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
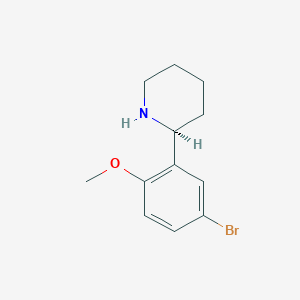

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)
![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)

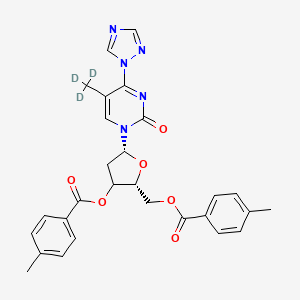
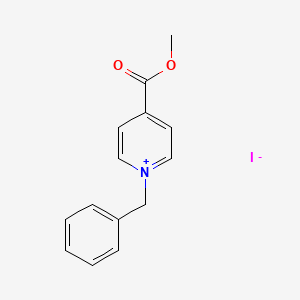
![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
